molecular formula C16H15N3O4S B13427565 4-[(E)-[1,1-Dioxo-1,2-benzothiazol-3-yl)-methyl-hydrazono]methyl]-2-methoxy-phenol

4-[(E)-[1,1-Dioxo-1,2-benzothiazol-3-yl)-methyl-hydrazono]methyl]-2-methoxy-phenol

Cat. No.: B13427565
M. Wt: 345.4 g/mol
InChI Key: FAIUSERPLQCZGR-YVLHZVERSA-N
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Preparation Methods

The synthesis of 4-[(E)-[1,1-Dioxo-1,2-benzothiazol-3-yl)-methyl-hydrazono]methyl]-2-methoxy-phenol involves several steps. One common method includes the reaction of 1,1-dioxo-1,2-benzothiazol-3-yl)-methyl-hydrazine with 2-methoxybenzaldehyde under specific conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst to facilitate the process. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

4-[(E)-[1,1-Dioxo-1,2-benzothiazol-3-yl)-methyl-hydrazono]methyl]-2-methoxy-phenol undergoes various chemical reactions, including:

Scientific Research Applications

4-[(E)-[1,1-Dioxo-1,2-benzothiazol-3-yl)-methyl-hydrazono]methyl]-2-methoxy-phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(E)-[1,1-Dioxo-1,2-benzothiazol-3-yl)-methyl-hydrazono]methyl]-2-methoxy-phenol involves its interaction with specific molecular targets. It inhibits the YAP/TAZ-TEAD interaction, which plays a crucial role in regulating gene expression and cellular proliferation. By disrupting this interaction, the compound can potentially inhibit the growth of cancer cells and induce apoptosis .

Comparison with Similar Compounds

4-[(E)-[1,1-Dioxo-1,2-benzothiazol-3-yl)-methyl-hydrazono]methyl]-2-methoxy-phenol can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific applications and biological activities, highlighting the uniqueness of this compound in targeting the YAP/TAZ-TEAD interaction .

Properties

Molecular Formula

C16H15N3O4S

Molecular Weight

345.4 g/mol

IUPAC Name

4-[(Z)-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylhydrazinylidene]methyl]-2-methoxyphenol

InChI

InChI=1S/C16H15N3O4S/c1-19(17-10-11-7-8-13(20)14(9-11)23-2)16-12-5-3-4-6-15(12)24(21,22)18-16/h3-10,20H,1-2H3/b17-10-

InChI Key

FAIUSERPLQCZGR-YVLHZVERSA-N

Isomeric SMILES

CN(C1=NS(=O)(=O)C2=CC=CC=C21)/N=C\C3=CC(=C(C=C3)O)OC

Canonical SMILES

CN(C1=NS(=O)(=O)C2=CC=CC=C21)N=CC3=CC(=C(C=C3)O)OC

Origin of Product

United States

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